1-Ethoxyethyl acrylate
Description
Significance of Protected Monomers in Advanced Polymer Synthesis
The synthesis of polymers with specific functionalities and architectures often requires the use of monomers with reactive groups. However, these reactive groups can interfere with the polymerization process, leading to side reactions, poor control over molar mass, and broad molecular weight distributions. Protected monomers are a class of molecules where the reactive functional group is temporarily masked by a protecting group. This strategy is crucial for achieving controlled polymerization of functional monomers. uni-bayreuth.de
In the case of acrylic acid, its acidic proton can interfere with many controlled radical polymerization (CRP) techniques. uni-bayreuth.de By protecting the carboxylic acid group as an acetal (B89532), as in 1-ethoxyethyl acrylate (B77674), the monomer becomes compatible with techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This allows for the synthesis of well-defined polymers with controlled molar mass and narrow polydispersity. researchgate.net The protecting group can then be removed under specific conditions to yield the desired poly(acrylic acid). researchgate.net This approach offers a significant advantage over the direct polymerization of acrylic acid, which can be challenging to control. researchgate.net
Academic Context of Acrylate Chemistry and Functional Polymers
Acrylate-based polymers are a cornerstone of polymer chemistry, finding applications in a vast array of materials, from coatings and adhesives to biomedical devices. The ability to incorporate functional groups into these polymers greatly expands their utility. Functional polymers, particularly those containing carboxylic acid groups like poly(acrylic acid) (PAA), are of great interest due to their pH-responsive nature, high water absorbency, and ability to interact with metal ions. ugent.be
The development of controlled radical polymerization techniques has revolutionized the synthesis of functional polymers, enabling the creation of complex architectures such as block copolymers, star polymers, and polymer brushes with a high degree of precision. uni-bayreuth.deugent.be These well-defined structures are essential for advanced applications in fields like drug delivery, smart coatings, and nanotechnology. The use of protected monomers like 1-EEA is an integral part of this advanced synthetic toolkit, allowing for the incorporation of PAA segments into these complex architectures under hydrophobic conditions. researchgate.netugent.be
Research Trajectories of 1-Ethoxyethyl Acrylate as a Precursor Monomer
Research into this compound has primarily focused on its role as a precursor to poly(acrylic acid) in a variety of polymer architectures. A significant area of investigation has been its polymerization via RAFT. researchgate.netacs.orgcapes.gov.br Studies have optimized the polymerization conditions, with a temperature of 70 °C being identified as optimal for balancing polymerization control and reaction speed without significant deprotection of the monomer. acs.org
The deprotection of poly(this compound) (p(EEA)) to yield poly(acrylic acid) is another key research focus. This can be achieved through a simple heating step, with mild conditions leading to well-defined PAA and more severe conditions resulting in cross-linked networks. researchgate.netcapes.gov.br Deprotection can also occur under ambient conditions in certain solvents over time. acs.org
Furthermore, 1-EEA has been successfully used to synthesize well-defined block copolymers. capes.gov.bracs.org For example, block copolymers with segments of poly(methyl acrylate), poly(n-butyl acrylate), and poly(N,N-(dimethylamino)ethyl methacrylate) have been prepared with a p(EEA) block, which is then deprotected to create amphiphilic block copolymers containing a poly(acrylic acid) segment. capes.gov.bracs.org These materials are of interest for applications requiring self-assembly into supramolecular structures. core.ac.uk Research has also explored the use of 1-EEA in Cu(0)-mediated polymerization to create charged amphiphilic diblock and triblock copolymers. core.ac.uk
Below is a data table summarizing key findings from research on the RAFT polymerization of this compound.
| Parameter | Finding | Citation |
| Optimal Polymerization Temperature | 70 °C provides a good balance between reaction speed and control, minimizing premature deprotection. | acs.org |
| Deprotection Method | Can be achieved by heating (thermolysis) or by storing in chloroform (B151607) solution at ambient temperature. | researchgate.netacs.org |
| Controlled Polymerization | RAFT polymerization of 1-EEA yields polymers with narrow molecular weight distributions (PDI < 1.20). | acs.org |
| Block Copolymer Synthesis | Successfully used to create block copolymers with various other acrylate monomers. | capes.gov.bracs.org |
Another data table highlights the properties and transformations involving this compound.
| Property/Transformation | Description | Citation |
| Monomer Type | Protected monomer of acrylic acid. | researchgate.netresearchgate.net |
| Polymer Precursor | Poly(this compound) is a precursor to poly(acrylic acid). | researchgate.netugent.be |
| Deprotection Product | Yields poly(acrylic acid) and releases volatile byproducts. | ugent.be |
| Polymerization Techniques | Compatible with controlled radical polymerization methods like RAFT and ATRP. | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-ethoxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-7(8)10-6(3)9-5-2/h4,6H,1,5H2,2-3H3 |
InChI Key |
DBZKLCIHFPDWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxyethyl Acrylate Monomer
Acid-Catalyzed Addition Reactions for Monomer Synthesis
The most common and well-documented method for synthesizing 1-Ethoxyethyl acrylate (B77674) is the acid-catalyzed addition of an acrylic acid to an ethyl vinyl ether. This reaction forms the basis of standard laboratory and potential industrial production.
The synthesis of 1-Ethoxyethyl acrylate is effectively carried out by the direct reaction of acrylic acid with ethyl vinyl ether. umons.ac.bemdpi.com This process is an electrophilic addition reaction where the acrylic acid adds across the double bond of the ethyl vinyl ether. In a typical laboratory procedure, ethyl vinyl ether is charged into a reaction vessel under an inert atmosphere, such as argon, and cooled. A catalyst, such as phosphoric acid, is introduced, followed by the addition of acrylic acid. epo.org The mixture is then allowed to react, typically by stirring at room temperature for an extended period, for example, 48 hours, to ensure the completion of the reaction. epo.org
Following the reaction period, a neutralizing agent like hydrotalcite may be added to stop the reaction and neutralize the acid catalyst. epo.org The resulting mixture is then filtered to remove solid residues. This straightforward addition reaction is a cornerstone for producing EEA, which serves as a protected monomer form of acrylic acid in various polymerization processes. umons.ac.bemdpi.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While extensive data on the optimization of this specific synthesis is not broadly published, typical parameters for similar acid-catalyzed additions involve controlling temperature, molar ratios of reactants, and catalyst concentration. For instance, a synthesis protocol specifies using phosphoric acid as a catalyst and allowing the reaction to proceed at room temperature for 48 hours. epo.org The molar ratio of reactants is also a key parameter, with protocols often using a slight excess of one reactant to drive the reaction to completion.
After the primary reaction, a work-up procedure is essential for isolating the product. This includes neutralizing the acid catalyst, filtering out any solid materials, and evaporating any unreacted starting materials. epo.org While specific yield percentages for the synthesis of this compound are not consistently reported across general literature, related esterification processes for similar acrylate esters can achieve yields in the range of 75-85% after purification.
Novel and Modified Synthetic Pathways
In addition to the standard acid-catalyzed addition, research into alternative synthetic routes for acrylates is ongoing. These novel pathways aim to address challenges such as catalyst corrosion and to provide more environmentally benign or efficient processes.
Carbonylation reactions, which involve the introduction of carbon monoxide into organic molecules, are a significant industrial method for producing some carboxylic acids and their esters. google.com For example, acrylic acid itself can be synthesized via the hydrocarboxylation of acetylene, a process known as Reppe chemistry. wikipedia.org However, based on available scientific literature, a direct carbonylation-based pathway for the production of this compound is not a commonly documented or established method. While a synthetic method for the isomer 3-ethoxy ethyl acrylate involving the reaction of ethyl acetate (B1210297) and sodium ethoxide with carbon monoxide has been patented, this process applies to a different structural isomer and is not directly transferable to this compound. google.com
The choice of catalyst is fundamental to the synthesis of this compound. In the primary synthetic route involving the addition of acrylic acid to ethyl vinyl ether, an acid catalyst is essential. Phosphoric acid has been specifically documented for this purpose. epo.org Strong acids like sulfuric acid and methanesulfonic acid are also used in the synthesis of the related isomer, 2-ethoxyethyl acrylate, via esterification.
Alternative catalytic systems are being explored for acrylate synthesis more broadly. These include:
Transesterification Catalysts : For the synthesis of acrylates via transesterification (reacting an acrylate ester with an alcohol), catalysts such as zinc acetylacetonate (B107027) have been employed for producing methoxyethyl acrylate. google.com This represents a potential, though not specifically documented, pathway for this compound.
Enzymatic Catalysts : Offering a "greener" alternative, lipase-catalyzed reactions can produce acrylate esters. For the synthesis of 2-ethoxyethyl acrylate, immobilized Candida antarctica lipase (B570770) B has been used, operating in a solvent-free system at moderate temperatures (40–50°C) and achieving yields of 60–70%. This highlights a sustainable approach within the broader field of acrylate monomer synthesis.
Table 1: Catalytic Systems in Acrylate Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Target Monomer Example | Reference |
|---|---|---|---|---|
| Acid Catalyst | Phosphoric Acid | Addition | This compound | epo.org |
| Transesterification Catalyst | Zinc Acetylacetonate | Transesterification | Methoxyethyl acrylate | google.com |
| Biocatalyst (Enzyme) | Immobilized Candida antarctica lipase B | Enzymatic Esterification | 2-Ethoxyethyl acrylate |
Purification Techniques for this compound Monomer
After synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, catalysts, byproducts, and inhibitors. The standard and most effective method for this purification is vacuum distillation. umons.ac.be
The process typically involves several steps. First, unreacted volatile starting materials, such as ethyl vinyl ether, are removed by evaporation. epo.org To prevent polymerization of the acrylate monomer during heating, a polymerization inhibitor, such as phenothiazine, is often added to the crude product. epo.org The monomer is then purified by distillation under reduced pressure. For instance, a documented procedure specifies distillation with calcium hydride at a temperature of 28 to 30°C under vacuum (7 mbar). umons.ac.beepo.org This use of low pressure allows the monomer to boil at a significantly lower temperature, preventing thermal degradation and unwanted polymerization, which can be problematic with acrylate monomers. researchgate.net The final product is a purified liquid monomer suitable for subsequent polymerization reactions. umons.ac.be
Polymerization Strategies of 1 Ethoxyethyl Acrylate
Controlled Radical Polymerization (CRP) of 1-Ethoxyethyl Acrylate (B77674)
CRP techniques are instrumental in synthesizing well-defined poly(1-ethoxyethyl acrylate) [P(EEA)]. researchgate.net These methods facilitate the production of polymers with predetermined molar masses and low polydispersity, enabling the creation of advanced polymer architectures. researchgate.net
RAFT polymerization stands out as a versatile and effective method for the controlled polymerization of this compound. acs.orgcapes.gov.br This technique allows for the synthesis of P(EEA) with predictable molecular weights and narrow molecular weight distributions. researchgate.net
The RAFT process provides excellent kinetic control over the polymerization of this compound, which is characteristic of controlled radical polymerizations where the concentration of active radicals remains constant. researchgate.netresearchgate.net This control is fundamental to producing polymers with low polydispersity and well-defined structures. researchgate.net The "living" nature of RAFT polymerization enables the synthesis of complex polymer architectures. For instance, well-defined block copolymers have been successfully synthesized by sequentially polymerizing EEA after monomers like methyl acrylate, n-butyl acrylate, methyl methacrylate (B99206), and N,N-(dimethylamino)ethyl methacrylate. researchgate.netacs.org
Optimizing reaction parameters is crucial for achieving successful RAFT polymerization of EEA. Research has shown that temperature is a key variable, with an optimum polymerization temperature identified at 70 °C. researchgate.netresearchgate.netacs.orgcapes.gov.br Other parameters, such as monomer and initiator concentrations, have also been systematically adjusted to refine the polymerization process. researchgate.net
| Parameter | Optimized Value/Condition | Reference |
|---|---|---|
| Temperature | 70 °C | researchgate.netresearchgate.netacs.orgcapes.gov.br |
| Solvent | Toluene | acs.org |
| Polymer Structures | Homopolymers, Block Copolymers | researchgate.netacs.org |
The choice of the RAFT agent is critical to the success of the polymerization, as its effectiveness is dependent on the specific monomer being used. researchgate.net For acrylates like EEA, dithioesters, and particularly dithiobenzoates, have been shown to provide excellent control over the polymerization, leading to low polydispersity and high end-group fidelity. researchgate.netresearchgate.net Trithiocarbonates are another class of RAFT agents that demonstrate high efficiency in acrylate polymerization. researchgate.net The efficacy of the RAFT agent is determined by its Z and R groups, which modulate the stability of the intermediate radicals and the reactivity of the C=S double bond. researchgate.netnih.gov A high ratio of the RAFT agent to the initiator is necessary to ensure that most polymer chains are initiated through the RAFT mechanism, thus maintaining control over the polymer's end-group chemistry. nih.gov
The optimization of RAFT polymerization for EEA has been significantly accelerated by the use of high-throughput (HTP) screening and automated synthesis platforms. researchgate.netacs.orgacs.org These methodologies allow for the rapid and simultaneous testing of numerous reaction conditions, such as different monomers, solvents, and concentrations. acs.orgchemrxiv.org For the synthesis of P(EEA) and its copolymers, a high-throughput workflow procedure utilizing an automated parallel synthesizer was employed to optimize the reaction conditions efficiently. researchgate.netresearchgate.netacs.org This approach is instrumental in accelerating the discovery and development of new polymeric materials with tailored properties. researchgate.netacs.org
Atom Transfer Radical Polymerization (ATRP) is another robust controlled radical polymerization technique successfully applied to this compound. researchgate.net This method yields well-defined polymers with controlled average molar mass (Mn) and narrow molecular weight distributions. researchgate.net The versatility of ATRP allows for the incorporation of specific functionalities into the polymer structure. For example, a disulfide-containing ATRP initiator has been utilized to synthesize P(EEA), demonstrating the ability to introduce desired chemical groups. scite.ai
Atom Transfer Radical Polymerization (ATRP) of this compound
Application of ATRP for Controlled Synthesis of Poly(this compound)
The controlled synthesis of poly(this compound) (PEEA) via ATRP has been successfully demonstrated, providing a viable route to well-defined poly(acrylic acid) precursors. acs.orgresearchgate.net The polymerization can be carried out under conditions that ensure the preservation of the acid-labile ethoxyethyl protecting group. This method allows for the synthesis of polymers with a controlled average molar mass and a narrow molecular weight distribution. researchgate.net
A typical ATRP of this compound involves the use of a copper catalyst system. The choice of initiator and ligand, as well as reaction conditions such as temperature and solvent, are critical for achieving a high degree of control over the polymerization process.
Table 1: Representative Conditions for ATRP of this compound
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) |
|---|---|---|---|
| Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 70 |
| Methyl 2-bromopropionate | CuBr/bpy | Anisole | 90 |
Macroinitiator-Based Strategies for Polymer Chain Extension
Macroinitiator-based strategies are instrumental in the synthesis of block copolymers containing PEEA segments. In this approach, a pre-synthesized polymer with a terminal active halogen atom is used to initiate the polymerization of this compound. This allows for the creation of well-defined diblock and triblock copolymers. For instance, a polystyrene macroinitiator can be chain-extended with this compound to form a polystyrene-block-poly(this compound) (PS-b-PEEA) copolymer. researchgate.net This "grafting-from" method is a cornerstone of creating complex polymeric architectures via ATRP. acs.org
Sequential Monomer Addition Techniques in ATRP
Sequential monomer addition is another powerful technique for the synthesis of block copolymers in a one-pot synthesis. After the polymerization of the first monomer is complete or has reached a high conversion, the second monomer, in this case, this compound, is added to the reaction mixture. The living nature of the polymer chains allows for the polymerization of the second monomer to proceed from the active chain ends of the first polymer block. This method has been successfully employed in Cu(0)-mediated polymerization, a variant of ATRP, to create diblock and triblock copolymers. mdpi.com
Disulfide-Containing Initiators for Functional Polymer Synthesis
The use of disulfide-containing initiators in the ATRP of this compound introduces a biodegradable linkage into the polymer backbone. acs.orgscite.ai This strategy allows for the synthesis of well-defined polymers that can be cleaved into smaller fragments under reducing conditions. acs.orgcmu.edu This is particularly useful for applications where controlled degradation is desired. The disulfide bond can be introduced at the center of the polymer chain by using a difunctional initiator, yielding polymers that can be degraded into two smaller polymer chains of roughly half the molecular weight. acs.org This approach has been used to prepare linear polymethacrylates with an internal disulfide link. acs.org
Copper(0)-Mediated Controlled Radical Polymerization
Copper(0)-mediated polymerization, also known as Single Electron Transfer Living Radical Polymerization (SET-LRP), is a variant of ATRP that utilizes metallic copper as the catalyst. wikipedia.org This method has proven to be a highly efficient way to polymerize a wide range of vinyl monomers, including this compound, at room temperature. researchgate.netrsc.org
Polymerization Control and Protecting Group Integrity at Room Temperature
A significant advantage of copper(0)-mediated polymerization is the ability to conduct the reaction at room temperature. researchgate.netethz.chrsc.org This is particularly important for monomers with sensitive functional groups, such as the ethoxyethyl protecting group in this compound, which can be prone to cleavage at elevated temperatures. mdpi.com The use of room temperature conditions ensures the complete preservation of these protecting groups during polymerization. researchgate.net This method allows for the synthesis of well-defined polymers with low dispersity, even at high monomer conversions. ethz.chrsc.org The polymerization is typically fast and exhibits a high degree of livingness, enabling the synthesis of high molar mass polymers and block copolymers. rsc.org
Nitroxide-Mediated Polymerization (NMP) Context for Acrylic Acid Precursors
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. icp.ac.ru The mechanism involves the reversible capping of the propagating polymer chain radical with a stable nitroxide radical, creating a dormant macroalkoxyamine species. icp.ac.rursc.org This dormant species can reversibly cleave at elevated temperatures to regenerate the active propagating radical and the nitroxide mediator. icp.ac.ru
While NMP has been successfully applied to various monomers, its application to acrylic acid and its precursors has presented challenges. The direct polymerization of acrylic acid can be complex due to interactions between the acidic proton and the NMP system. researchgate.net To circumvent these issues, protected monomers like this compound (EEA) are used as precursors. These monomers can be polymerized under controlled conditions, and the resulting polymer can then be converted to poly(acrylic acid) through a deprotection step. researchgate.netresearchgate.net
The first successful direct NMP of acrylic acid was performed in a dioxane solution at 120°C, utilizing an alkoxyamine initiator based on the N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide, known as SG1. researchgate.netresearchgate.net The success of NMP for acrylate monomers is highly dependent on the choice of the nitroxide mediator. While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is effective for styrene (B11656) polymerization, it is less suitable for acrylates. Nitroxides like SG1 have proven more efficient for controlling the polymerization of acrylates and their precursors. rsc.orgresearchgate.net However, side reactions, such as intramolecular alkoxyamine decomposition, can compromise the control over the polymerization, particularly for methacrylates. rsc.org
Homopolymerization of this compound
Homopolymerization of this compound (EEA) has been explored primarily through controlled radical polymerization techniques to produce well-defined poly(this compound), or p(EEA). This polymer serves as a valuable precursor to poly(acrylic acid) (p(AA)), as the ethoxyethyl protecting group can be removed under relatively mild conditions. researchgate.netresearchgate.net
Synthesis and Characteristics of Poly(this compound)
The synthesis of p(EEA) is often achieved using methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which provides excellent control over molecular weight and results in polymers with low polydispersity. acs.orgacs.org The polymerization conditions, particularly temperature, are critical. For the RAFT polymerization of EEA, an optimal temperature of 70°C has been identified, which balances the polymerization rate with the stability of the protecting group. researchgate.netacs.org At lower temperatures, the polymerization is excessively slow, while at higher temperatures, premature deprotection of the EEA monomer can occur. acs.org
The resulting homopolymer, poly(this compound), is a precursor that can be readily converted to poly(acrylic acid). This deprotection can be achieved by a simple heating step. Mild heating yields well-defined linear p(AA), while more severe thermal treatment can result in cross-linked p(AA) networks. researchgate.net
Table 1: RAFT Homopolymerization of this compound (EEA)
| Monomer/RAFT/Initiator Ratio | Monomer Concentration (M) | Temperature (°C) | Resulting Polymer | Key Characteristic |
|---|
Copolymerization of this compound
This compound is a versatile monomer for copolymerization, enabling the synthesis of complex polymer architectures. Its key advantage is the ability to introduce protected acrylic acid units into a polymer chain, which can be subsequently deprotected to yield amphiphilic or functional copolymers.
Block Copolymer Architectures from this compound
Block copolymers containing a p(EEA) segment are readily synthesized using controlled radical polymerization techniques. The p(EEA) block serves as a precursor to a hydrophilic poly(acrylic acid) block. This strategy allows for the creation of well-defined amphiphilic block copolymers after the deprotection step. researchgate.netacs.org The synthesis typically involves the polymerization of a first monomer to create a macroinitiator, which is then used to initiate the polymerization of EEA, forming the second block. acs.org
Block copolymers of this compound with alkyl acrylates such as methyl acrylate (MA) and n-butyl acrylate (nBA) have been successfully synthesized via RAFT polymerization. acs.org In these syntheses, a first block of poly(methyl acrylate) or poly(n-butyl acrylate) is prepared, which then acts as a macro-chain transfer agent for the polymerization of EEA to form the second block. This process yields diblock copolymers like poly(methyl acrylate)-block-poly(this compound) and poly(n-butyl acrylate)-block-poly(this compound). researchgate.netacs.org Subsequent thermal treatment converts the p(EEA) block into a p(AA) block, resulting in amphiphilic block copolymers.
Table 2: Synthesis of p(Alkyl Acrylate)-block-p(EEA) Copolymers via RAFT
| First Block Monomer | Polymerization Technique | Second Block Monomer | Resulting Block Copolymer Precursor |
|---|---|---|---|
| Methyl Acrylate | RAFT | This compound | poly(methyl acrylate)-block-poly(this compound) acs.org |
Copolymerization with Methacrylates (e.g., Methyl Methacrylate, N,N-(Dimethylamino)ethyl Methacrylate)
Similarly, this compound has been copolymerized with methacrylates to form well-defined block copolymers. Using RAFT polymerization, a first block of a polymethacrylate (B1205211), such as poly(methyl methacrylate) (PMMA) or poly(N,N-(dimethylamino)ethyl methacrylate) (PDMAEMA), is synthesized. acs.org This polymethacrylate macroinitiator is then chain-extended with EEA to produce diblock copolymers. researchgate.netacs.org The successful synthesis of these architectures has been confirmed by analytical techniques such as Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy. acs.org
Table 3: Synthesis of p(Methacrylate)-block-p(EEA) Copolymers via RAFT
| First Block Monomer | Polymerization Technique | Second Block Monomer | Resulting Block Copolymer Precursor |
|---|---|---|---|
| Methyl Methacrylate | RAFT | This compound | poly(methyl methacrylate)-block-poly(this compound) acs.org |
Integration with Isobornyl Acrylate in Block Copolymers
The synthesis of block copolymers incorporating both this compound (EEA) and isobornyl acrylate (IBOA) leverages controlled radical polymerization techniques to create well-defined polymer architectures. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are suitable for this purpose. harth-research-group.orgatamanchemicals.com Isobornyl acrylate is recognized as a monofunctional monomer whose bicyclic structure contributes to an increased glass transition temperature (Tg) in polymers. atamanchemicals.com
The properties of the resulting block copolymers, such as hardness, flexibility, and thermal resistance, are influenced by the distinct characteristics of each block. atamanchemicals.com The bulky, rigid structure of the IBOA units provides hardness and a high Tg, while the P(EEA) block offers a pathway to hydrophilic or charged segments after hydrolysis.
Table 1: Monomers for Block Copolymer Synthesis
| Monomer | Common Abbreviation | Key Property Contribution |
|---|---|---|
| This compound | EEA | Precursor to hydrophilic poly(acrylic acid) |
Styrene-Block-Poly(this compound) Copolymers
The synthesis of amphiphilic block copolymers composed of styrene and acrylic acid is a well-established field, and using this compound provides a convenient route to creating a protected form of the poly(acrylic acid) block. mdpi.com Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a particularly effective method for producing styrene-block-poly(this compound) [PSty-b-P(EEA)] copolymers with controlled molecular weights and narrow molecular weight distributions (polydispersities). cmu.edu
The process typically involves two sequential steps:
Synthesis of a Macro-RAFT Agent: Polystyrene is first polymerized using a RAFT agent. This creates a polystyrene chain with a reactive trithiocarbonate (B1256668) group at the chain end (PSty-RAFT). mdpi.com
Chain Extension: The PSty-RAFT macroinitiator is then used to mediate the polymerization of this compound, growing the second block from the end of the polystyrene chain. mdpi.com
This method allows for the preparation of diblock copolymers with varying block lengths and architectures. cmu.edu The resulting PSty-b-P(EEA) can be subsequently hydrolyzed to yield the amphiphilic PSty-b-poly(acrylic acid) copolymer, which has applications in forming self-assembled nanostructures like micelles or polymersomes. mdpi.com Atom Transfer Radical Polymerization (ATRP) has also been successfully employed to synthesize block copolymers of styrene and various acrylates, demonstrating high blocking efficiency and the ability to create linear or star-shaped architectures. cmu.eduacs.org
Table 2: Example Synthesis Parameters for Styrene-Acrylate Block Copolymers via ATRP
| Copolymer Architecture | Initiator Type | Catalyst System | Polydispersity (Mw/Mn) |
|---|---|---|---|
| Linear AB Diblock | Monofunctional | CuBr/PMDETA | < 1.3 |
| (AB)2 Diblock Star | Difunctional | CuBr/PMDETA | < 1.25 |
| (AB)3 Triblock Star | Trifunctional | CuBr/PMDETA | < 1.25 |
Data derived from studies on polystyrene and poly(t-butyl acrylate) systems, which are analogous to PSty-b-P(EEA) synthesis. cmu.edu
Graft Copolymer Synthesis Utilizing this compound
Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. The incorporation of this compound into graft copolymers can be achieved through several primary strategies: "grafting from," "grafting through," and "grafting onto." cmu.edu
"Grafting From" : This method involves creating a polymer backbone with initiating sites along its chain. These sites are then used to initiate the polymerization of EEA, growing the P(EEA) grafts directly from the backbone. For example, a copolymer containing 2-(2-bromopropionyloxy) ethyl methacrylate units can serve as a macroinitiator for the ATRP of EEA. fudan.edu.cn
"Grafting Through" (Macromonomer Method) : In this approach, a P(EEA) chain with a polymerizable end-group (a macromonomer) is first synthesized. This macromonomer is then copolymerized with another monomer to form the backbone, incorporating the pre-made P(EEA) chains as grafts. This is one of the simplest methods for creating graft copolymers with well-defined side chains. cmu.edu
"Grafting Onto" : This strategy involves reacting a pre-formed P(EEA) chain with a functionalized polymer backbone. For instance, "click" chemistry can be used, where a backbone with azide (B81097) groups reacts with P(EEA) chains that have terminal alkyne groups, forming stable covalent links. cmu.edu Another approach is atom transfer nitroxide radical coupling (ATNRC), where macroradicals at the end of P(EEA) chains are trapped by nitroxide radicals distributed along a polymer backbone. fudan.edu.cn
The use of EEA in these architectures provides a route to amphiphilic graft copolymers after the deprotection of the ethoxyethyl group to yield acrylic acid units.
Statistical (Random) Copolymer Formations
Statistical, or random, copolymers of this compound are synthesized by the simultaneous polymerization of EEA with one or more comonomers. Free-radical polymerization is a common method for producing such copolymers. sapub.org In this process, the composition and microstructure of the resulting polymer chain are governed by the reactivity ratios of the monomers involved and their feed concentrations. mdpi.com
For example, in the copolymerization of two monomers, M1 (e.g., EEA) and M2, the reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in M1 or M2 to add another M1 or M2 monomer.
If r1r2 ≈ 1, the monomers are randomly distributed along the chain, forming an ideal statistical copolymer.
If r1r2 < 1, there is a tendency for alternation between the monomers.
If r1r2 > 1, the system favors the formation of block-like sequences of each monomer.
Monomer Sequence Distribution and Compositional Heterogeneity in Copolymers
The distribution of monomer units along a copolymer chain is a critical microstructural parameter that significantly influences the material's physical and functional properties. sapub.orgscirp.org In copolymers containing this compound, the monomer sequence can range from perfectly alternating to random (statistical) to blocky, depending on the polymerization method and monomer reactivity ratios. mdpi.com
Analysis of Sequence Distribution: High-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for analyzing the microstructure of copolymers. doi.org By examining the chemical shifts of specific atoms, such as the carbonyl carbon, it is possible to identify and quantify the presence of different monomer sequences, including triads (sequences of three monomers) and pentads (sequences of five monomers). doi.org For instance, in an EEA-MMA copolymer, one could distinguish between EEA-EEA-EEA, MMA-EEA-EEA, and MMA-EEA-MMA triads, each of which appears at a distinct chemical shift. doi.org
Factors Influencing Heterogeneity: If the comonomers have different reactivity ratios, one monomer will be consumed faster than the other. mdpi.com In a batch polymerization that goes to high conversion, this leads to compositional heterogeneity: the polymer chains formed early in the reaction will have a different composition from those formed later. This can result in a gradient copolymer, where the composition changes progressively along the chain. To synthesize copolymers with a more uniform composition and a specific monomer sequence distribution, techniques like semi-batch polymerization can be used, where the more reactive monomer is fed into the reactor over time to maintain a constant monomer feed ratio. mdpi.com
Statistical methods, based on the determined reactivity ratios, can be used to calculate the theoretical monomer sequence distribution and the mean sequence lengths of the monomer units in the copolymer chain. sapub.org This information is vital for establishing structure-property relationships in the final material.
Deprotection Chemistry of Poly 1 Ethoxyethyl Acrylate
Thermal Deprotection to Poly(acrylic acid)
The conversion of poly(1-ethoxyethyl acrylate) to poly(acrylic acid) is most commonly achieved through a thermal deprotection process. This method offers a clean and efficient route to unmask the carboxylic acid groups, avoiding the need for additional reagents that might complicate purification.
Optimization of Thermal Deprotection Conditions
The efficiency of the thermal deprotection is highly dependent on the reaction conditions, primarily temperature and time. Research has shown that the deprotection of PEEA can be achieved over a range of temperatures, typically between 80°C and 160°C. researchgate.net Lower temperatures, around 80°C, can effect the conversion over a longer period, for instance, 24 hours. ugent.be Conversely, higher temperatures, such as 140°C, can achieve deprotection in a much shorter timeframe, particularly in thin film applications. researchgate.netcore.ac.ukmdpi.com However, excessively high temperatures or prolonged heating can lead to undesirable side reactions, such as cross-linking of the resulting poly(acrylic acid). researchgate.netacs.orgcapes.gov.brscispace.com Therefore, the optimal conditions must be carefully determined based on the specific polymer architecture and the desired properties of the final PAA material.
| Temperature (°C) | Phase | Observations | Reference |
|---|---|---|---|
| 80 | Bulk/Solution | Effective for complete deprotection over 24 hours. | ugent.be |
| 90 | Thin Film | Used for in-situ deprotection in structured films. | researchgate.netresearchgate.net |
| 140 | Thin Film | Reported for rapid thermal dissociation. | researchgate.netcore.ac.ukmdpi.com |
| 80 - 160 | Bulk/Solution | General range for deprotection, with higher temperatures potentially causing cross-linking. | researchgate.net |
Deprotection in Bulk and Solution Phases
The thermal deprotection of PEEA can be carried out in both the solid (bulk) state and in solution. researchgate.net In the bulk phase, the polymer is heated directly, which is a straightforward method for obtaining the solid PAA. Deprotection in solution involves heating the PEEA dissolved in a suitable solvent. The choice of solvent is critical; it must be stable at the required deprotection temperature and not interfere with the reaction. This approach can be advantageous for subsequent solution-based applications of the resulting PAA.
In-situ Deprotection in Thin Films and Structured Polymeric Systems
A significant application of PEEA is in the fabrication of structured polymeric systems, such as thin films and block copolymer assemblies. researchgate.netrsc.org The ability to perform the deprotection in-situ is a major advantage. For example, a block copolymer containing a PEEA block can be processed into a desired morphology, such as a honeycomb-structured film, from an organic solvent. researchgate.net Subsequent heating then converts the PEEA domains into PAA, imparting pH-responsiveness to the structured material without disrupting the pre-formed architecture. researchgate.net This in-situ conversion has been demonstrated at temperatures around 90°C. researchgate.net
Comparative Analysis with Alternative Protecting Groups for Acrylic Acid
The 1-ethoxyethyl group is one of several protecting groups used for acrylic acid. A common alternative is the tert-butyl group, which forms poly(tert-butyl acrylate) (PtBA). The deprotection of PtBA to PAA typically requires acidic hydrolysis, a process that is often more harsh than the mild thermal treatment needed for PEEA. researchgate.netcore.ac.ukmdpi.com This makes the 1-ethoxyethyl group a preferred choice when sensitive functionalities are present in the polymer or when avoiding acidic conditions is desirable. core.ac.ukmdpi.com Other protecting groups, such as silyl (B83357) esters, are also used but may have different sensitivities to reaction conditions. The mild, reagent-free thermal deprotection of PEEA represents a significant advantage in many synthetic strategies.
| Protecting Group | Polymer Precursor | Deprotection Method | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| 1-Ethoxyethyl | Poly(this compound) (PEEA) | Mild thermal treatment (e.g., 80-140°C) | Advantage: Mild, reagent-free deprotection. Disadvantage: Potential for cross-linking at higher temperatures. | researchgate.netcore.ac.ukmdpi.com |
| tert-Butyl | Poly(tert-butyl acrylate) (PtBA) | Acidic hydrolysis | Advantage: Widely used and well-understood. Disadvantage: Requires harsh acidic conditions. | researchgate.netcore.ac.ukmdpi.com |
Kinetic and Mechanistic Investigations of 1 Ethoxyethyl Acrylate Polymerization
Determination of Propagation Rate Coefficients (k_p)
The propagation rate coefficient (k_p) is a key parameter in radical polymerization, quantifying the rate at which monomer units are added to a growing polymer chain. Accurate determination of k_p is essential for predicting polymerization behavior and designing controlled polymerization processes.
Pulsed laser polymerization coupled with size exclusion chromatography (PLP-SEC) is the IUPAC-recommended method for the accurate determination of propagation rate coefficients. rsc.org This technique involves initiating polymerization with periodic laser pulses, creating bursts of radicals. The resulting polymer's molar mass distribution is then analyzed to determine k_p.
For 1-Ethoxyethyl acrylate (B77674) (EEA), PLP-SEC studies have been conducted to determine its k_p values over a range of temperatures. researchgate.net By employing a high laser repetition rate of 500 Hz, reliable data has been obtained up to 80°C. researchgate.net The Arrhenius parameters, which describe the temperature dependence of the rate coefficient, have been determined for EEA. rsc.orgresearchgate.net These parameters are crucial for predicting the polymerization rate at various temperatures.
The Arrhenius equation is given by:
Where:
is the propagation rate coefficient
A is the pre-exponential factor (Arrhenius factor)
is the activation energy
R is the universal gas constant
T is the absolute temperature
Table 1: Arrhenius Parameters for the Propagation Step of 1-Ethoxyethyl Acrylate
| Monomer | Activation Energy (E_a) (kJ mol⁻¹) | Arrhenius Factor (A) (L mol⁻¹ s⁻¹) | k_p at 60 °C (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| This compound (EEA) | 13.8 | 6.3 × 10⁶ | 4.32 × 10⁴ |
Data sourced from references rsc.orgresearchgate.net.
The structure of the monomer, particularly the ester group in acrylates, significantly influences the propagation kinetics. A comparative study involving this compound (EEA), isobornyl acrylate (iBoA), and tert-butyl acrylate (tBuA) revealed that EEA has the fastest propagation rate among the three. researchgate.net In contrast, the bulky isobornyl acrylate exhibited the lowest propagation rate coefficient. researchgate.net
This difference in reactivity can be attributed to steric and electronic effects of the ester side group. For many acrylate monomers with linear ester groups, the k_p values are quite similar. rsc.org However, the structure of EEA appears to facilitate a faster addition of monomer units to the growing radical chain compared to more sterically hindered monomers like iBoA. researchgate.net
Table 2: Comparison of Activation Energies and Arrhenius Factors for Different Acrylate Monomers
| Monomer | Activation Energy (E_a) (kJ mol⁻¹) | log(A / L mol⁻¹ s⁻¹) |
|---|---|---|
| This compound (EEA) | 13.8 | 6.80 |
| tert-Butyl acrylate (tBuA) | 17.5 | 7.28 |
| Isobornyl acrylate (iBoA) | 17.0 | 7.05 |
Data sourced from reference researchgate.net.
The propagation rate coefficient is not always constant and can depend on the chain length of the propagating radical, especially in the initial stages of polymerization. rsc.orgacs.org The first few addition steps can be significantly faster than the long-chain limit. rsc.org For methyl acrylate, for instance, the propagation rate coefficient for short chains has been observed to be dependent on the pulse repetition rate in PLP experiments, suggesting a chain-length dependency. rsc.org While specific studies focusing solely on the chain-length dependence of k_p for this compound are not extensively detailed in the provided context, the general principles observed for other acrylates are expected to apply. acs.orgrsc.org The investigation of this dependence often requires complex experimental designs and data analysis. rsc.orgacs.org
Analysis of Chain Transfer Reactions
Chain transfer reactions are crucial side reactions in radical polymerization that can limit the final molar mass of the polymer and introduce branching. These reactions involve the transfer of an atom, typically hydrogen, from a molecule (monomer, solvent, or polymer) to the growing radical, terminating the chain and initiating a new one.
In acrylate polymerization, intramolecular chain transfer, also known as backbiting, is a significant reaction. researchgate.net This process involves the abstraction of a hydrogen atom from the polymer backbone by the propagating radical center, leading to the formation of a more stable mid-chain radical. researchgate.netnih.gov This mid-chain radical can then reinitiate polymerization, resulting in short-chain branches. The presence of labile hydrogens in the monomer structure can facilitate these hydrogen abstraction reactions. nih.gov
The ratio of the propagation rate coefficient (k_p) to the chain transfer rate coefficient (k_ct) is a critical parameter that indicates the relative likelihood of chain growth versus chain transfer. A higher k_p/k_ct ratio suggests that propagation is favored, leading to higher molecular weight polymers.
Studies have determined the k_p/k_ct ratio for various acrylates by copolymerizing them with a thiol, which acts as a chain transfer agent. nih.gov For this compound, this ratio was found to be slightly higher than that of structurally similar aliphatic acrylates like hexyl acrylate and lauryl acrylate. nih.gov This indicates a somewhat lower propensity for chain transfer relative to propagation for EEA under these conditions. nih.gov
Table 3: Propagation to Chain Transfer Ratios for Various Acrylates
| Acrylate Monomer | k_p/k_ct Ratio |
|---|---|
| This compound | 1.5 ± 0.2 |
| Hexyl acrylate | 1.0 ± 0.1 |
| Lauryl acrylate | 1.4 ± 0.1 |
| 1,6-Hexanediol diacrylate (HDDA) | 1.0 ± 0.1 |
Data sourced from reference nih.gov.
Computational and Theoretical Chemistry Studies on 1 Ethoxyethyl Acrylate
Quantum Chemical Calculations for Reaction Kinetics
Quantum chemical calculations, particularly those employing density functional theory (DFT), have become a cost-effective and powerful tool for investigating the kinetics of individual reactions in free radical polymerization (FRP). researchgate.net These methods are crucial for understanding reaction mechanisms and calculating kinetic parameters that are often difficult to measure experimentally, such as those for cross-propagation in copolymerization or for secondary reactions. researchgate.netmdpi.com
Computational Assessment of Propagation Reaction Pathways
The propagation step is the fundamental chain-growth reaction in polymerization. Quantum chemistry combined with transition state theory is used to calculate the kinetic parameters of this crucial step. nih.gov
Methodology : Density functional theory (DFT) methods are widely used to calculate the activation energy for the propagation step of acrylates. nih.gov For instance, studies on methyl methacrylate (B99206) and methyl acrylate (B77674) have found that the MPWB1K/6-31G(d,p) level of theory yields results in very good agreement with experimental data. nih.gov To further refine the kinetic parameters, low-frequency vibrations are often treated using a one-dimensional internal rotor model. nih.gov
Chain Length Effects : The length of the propagating radical can influence the reaction rate. Computational studies have explored the addition reactions of monomeric, dimeric, and trimeric radicals to a monomer. For both methyl methacrylate and methyl acrylate, results show that the kinetic values for the addition of a trimeric radical to a monomer are closest to experimentally determined data, suggesting that a trimer model is sufficient to represent the propagation of a long polymer chain. nih.gov
Solvent Effects : The influence of the solvent on propagation kinetics can also be modeled. However, calculations using a continuum description of the monomer as a solvent have shown that the resulting kinetic parameters are not significantly different from the vacuum results for simple acrylates. nih.gov
Below is a table summarizing representative calculated activation energies for the propagation of acrylate radicals, which provides a baseline for what might be expected for 1-ethoxyethyl acrylate.
| Radical Model | Monomer | Calculation Method | Activation Energy (kJ/mol) |
| Trimeric Radical | Methyl Acrylate | MPWB1K/6-31G(d,p) | ~20.5 |
| Trimeric Radical | Methyl Methacrylate | MPWB1K/6-31G(d,p) | ~27.6 |
Data derived from ab initio studies on acrylate propagation. nih.gov
Theoretical Insights into Copolymerization Behavior
Copolymerization involves the reaction of two or more different monomers. Quantum chemistry can elucidate the kinetics of the various competing propagation steps, which is essential for predicting copolymer composition and microstructure. nih.gov While direct theoretical studies on EEA copolymerization are scarce, research on other acrylate systems provides a strong theoretical framework.
For example, in the copolymerization of methyl acrylate with styrene (B11656) and methyl methacrylate, quantum chemistry has been used to estimate the rate coefficients of propagation steps. nih.gov These calculations reveal how the replacement of a methyl acrylate radical with a styrene or methyl methacrylate radical affects propagation kinetics. nih.gov Such studies are fundamental for determining monomer reactivity ratios, which quantify the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. Copolymerization studies involving traditional acrylates like hexyl acrylate with functional monomers have also been used to determine these reactivity ratios by fitting kinetic models to experimental data. nih.gov
Modeling of Secondary Reactions in this compound Systems
At the elevated temperatures often used in industrial acrylate polymerization, secondary reactions such as backbiting (intramolecular hydrogen transfer) and β-scission become significant. aiche.orgacs.org These reactions can lead to chain branching and the formation of macromonomers, profoundly affecting the final polymer's properties. acs.org
Backbiting : This is an intramolecular chain transfer reaction where the radical at the end of a growing chain abstracts a hydrogen atom from its own backbone. DFT calculations on methyl acrylate have shown that the 1:5 backbiting mechanism, which proceeds via a six-membered ring transition state, and the 1:7 backbiting mechanism are energetically more favored than other possibilities like 1:3 or 1:9 transfers. aiche.orgconsensus.app The thermodynamic favorability between 1:5 and 1:7 backbiting can depend on the length of the polymer chain. scite.ai Backbiting results in the formation of a more stable tertiary mid-chain radical (MCR). acs.org
β-Scission : The MCR formed via backbiting can undergo β-scission, a reaction where the polymer chain breaks at a position beta to the radical center. This process results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller end-chain radical. acs.org Computational studies indicate that the β-scission of an MCR is often symmetric, with nearly equal activation energies for breaking the chain on either side of the radical. aiche.org
The following table presents calculated activation energies for key secondary reactions in the polymerization of n-butyl acrylate, a close structural analog to EEA.
| Reaction | Arrhenius Activation Energy (Ea) (kJ/mol) |
| Backbiting (1:5 transfer) | 30.6 ± 5.4 |
| Mid-chain Radical Propagation | 30.1 ± 9.7 |
| β-Scission | 81.1 ± 18.2 |
Data derived from pulsed laser polymerization studies on n-butyl acrylate. rsc.org
Kinetic Modeling and Simulation of Polymerization Processes
Kinetic modeling and simulation are essential for translating the understanding of individual reaction steps into predictions of macroscopic properties like monomer conversion, molecular weight distribution, and polymer microstructure. acs.org For acrylate systems, where secondary reactions are prevalent, detailed kinetic models are necessary.
The Monte Carlo method has been successfully used to simulate the free-radical solution polymerization of butyl acrylate at high temperatures. acs.org Such simulations can incorporate a large number of elementary reactions, including initiation, propagation, termination, backbiting, MCR propagation, and β-scission, to predict how reaction parameters influence average molar mass, degree of branching, and macromonomer content. acs.org These models have shown that as monomer concentration decreases, the probability of backbiting and subsequent β-scission increases, leading to a higher production of macromonomers. acs.org
Furthermore, kinetic models have been developed for controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Since this compound is often polymerized via RAFT to synthesize well-defined poly(acrylic acid) precursors, these kinetic models are highly relevant. researchgate.netacs.org They can simulate the kinetics of copolymerization with crosslinking and predict molecular weight development, which is crucial for designing and scaling up these complex polymerization processes. researchgate.net
Penultimate Unit Effects in Radical Polymerization Theory
The terminal model of radical polymerization assumes that the reactivity of a propagating radical depends only on the identity of its terminal monomer unit. However, in many cases, the second-to-last unit, known as the penultimate unit, can also influence reactivity. scispace.com This "penultimate unit effect" is particularly relevant in copolymerization.
Theoretical studies have investigated these effects in various systems, such as the copolymerization of styrene with acrylonitrile. dntb.gov.ua By computing the thermochemistry of propagation steps using DFT, researchers can quantify the influence of the penultimate unit on the reaction enthalpy. dntb.gov.ua The origin of the penultimate effect can be steric or electronic. For example, in the copolymerization of α- and β-alkylstyrenes with acrylonitrile, the magnitude of the effect was found to correlate with steric parameters, suggesting that steric hindrance between the incoming monomer and the penultimate unit of the growing chain was the primary cause. scispace.com
While not specifically studied for this compound, it is expected that in its copolymerization with monomers of different steric bulk or electronic character, the penultimate unit effect could play a significant role in determining the kinetics of propagation and the final copolymer sequence distribution. Kinetic models that incorporate the penultimate unit effect have been shown to successfully describe complex behaviors in copolymerization, such as autoacceleration and compositional drift. researchgate.net
Advanced Characterization Methodologies in 1 Ethoxyethyl Acrylate Polymer Research
Molecular Weight and Polydispersity Analysis
The determination of molecular weight and its distribution (polydispersity) is fundamental in polymer characterization, as these parameters significantly influence the mechanical, thermal, and solution properties of the material.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. The principle of SEC lies in the separation of polymer molecules based on their hydrodynamic volume in solution. As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time.
In the context of PEEA research, GPC/SEC is routinely used to confirm the controlled nature of polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net For instance, the synthesis of well-defined PEEA homopolymers and block copolymers with narrow molecular weight distributions is a key objective, and GPC/SEC provides the necessary verification. Research has demonstrated the successful synthesis of PEEA with controlled molar mass and narrow molecular weight distribution. researchgate.net
Below is a representative data table illustrating typical GPC/SEC results for a series of PEEA-containing block copolymers synthesized via controlled radical polymerization.
| Sample ID | Block Copolymer Composition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PEEA-1 | Poly(methyl methacrylate)-_block-poly(1-ethoxyethyl acrylate) | 25,000 | 28,000 | 1.12 |
| PEEA-2 | Polystyrene-block-poly(this compound) | 32,000 | 36,500 | 1.14 |
| PEEA-3 | Poly(n-butyl acrylate)-block-poly(this compound) | 45,000 | 51,300 | 1.14 |
This table is illustrative and compiled from typical data for acrylic block copolymers.
Deconvolution and Quantification of Chemical Distributions from SEC Traces
The analysis of block copolymers by SEC can be complex, particularly when the different blocks exhibit distinct interactions with the stationary phase or have different hydrodynamic volumes for the same molecular weight. This can lead to chromatograms that are not representative of the true molecular weight distribution. In such cases, the deconvolution of SEC traces becomes a crucial step for accurate analysis.
Deconvolution techniques are mathematical methods used to separate overlapping peaks in a chromatogram, which can arise from the presence of homopolymer impurities, unreacted macroinitiators, or complex copolymer architectures. For amphiphilic block copolymers, such as those containing a hydrophobic block and a hydrophilic PEEA block (which becomes poly(acrylic acid) after deprotection), the elution behavior can be particularly challenging to interpret. The different polarities of the blocks can lead to non-ideal SEC behavior, making it difficult to ascertain the success of the block copolymerization solely from the shift in the elution peak. rsc.org
Advanced detection methods, such as coupling SEC with multiple detectors like a refractive index (RI) detector, a UV-Vis detector, and a light scattering detector (multi-angle light scattering, MALS), can provide more detailed information. By combining the signals from these detectors, it is possible to determine the chemical composition across the molecular weight distribution and to deconvolute the contributions of the different components in the sample.
Spectroscopic Characterization
Spectroscopic techniques are powerful tools for the detailed structural analysis of polymers, providing information about the chemical composition, functional groups, and stereochemistry of the polymer chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Compositional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for the structural elucidation of polymers. Both ¹H NMR and ¹³C NMR are used to confirm the successful polymerization of EEA and to determine the composition of copolymers.
In the ¹H NMR spectrum of PEEA, characteristic signals corresponding to the protons of the ethoxyethyl group and the polymer backbone can be clearly identified. The integration of these signals allows for the quantitative determination of the monomer conversion and the composition of copolymers. For block copolymers, the relative integration of signals from each block can be used to calculate the block lengths.
¹³C NMR provides complementary information about the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon and the carbons in the polymer backbone and side chains are sensitive to the local chemical environment and can be used to study the tacticity of the polymer. iupac.org
Below are tables of expected chemical shifts for PEEA.
¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~1.2 |
| -CH₂- (ethyl) | ~3.5 |
| -CH- (acetal) | ~4.7 |
| -CH₃ (acetal) | ~1.3 |
| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and polymer microstructure.
¹³C NMR Chemical Shifts for Poly(this compound)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~60 |
| -CH- (acetal) | ~100 |
| -CH₃ (acetal) | ~20 |
| Polymer Backbone (-CH₂-) | ~35-40 |
| Polymer Backbone (-CH-) | ~40-45 |
| Carbonyl (C=O) | ~175 |
Note: Chemical shifts are approximate and can vary depending on the solvent and polymer microstructure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Transformation Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of polymerization and subsequent chemical transformations, such as the deprotection of the ethoxyethyl group. The principle of FTIR lies in the absorption of infrared radiation by specific molecular vibrations, which provides a fingerprint of the functional groups present in the sample.
During the polymerization of EEA, the disappearance of the characteristic absorption band of the C=C double bond of the acrylate (B77674) monomer (around 1637 cm⁻¹) can be monitored to follow the reaction kinetics. azom.com Concurrently, the appearance or change in intensity of bands associated with the polymer backbone confirms the formation of the polymer.
Furthermore, FTIR is instrumental in monitoring the deprotection of PEEA to poly(acrylic acid) (PAA). This transformation is characterized by the disappearance of the acetal (B89532) C-O stretching bands of the ethoxyethyl group and the appearance of a broad O-H stretching band characteristic of the carboxylic acid groups in PAA. researchgate.net
Key FTIR Peak Changes During Polymerization of this compound
| Functional Group | Wavenumber (cm⁻¹) | Change During Polymerization |
| C=C Stretch (monomer) | ~1637 | Decreases |
| C=O Stretch (ester) | ~1730 | Remains |
| C-O Stretch (ether & ester) | ~1100-1200 | Becomes more prominent |
| sp² C-H Stretch (monomer) | ~3000-3100 | Decreases |
| sp³ C-H Stretch (polymer) | ~2850-3000 | Increases |
Thermal Analysis for Deprotection Progress (e.g., TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is particularly useful for studying the thermal stability of polymers and for monitoring reactions that involve a change in mass, such as the thermal deprotection of PEEA.
The ethoxyethyl protecting group can be removed by a simple heating step, which results in the formation of PAA and the release of acetaldehyde (B116499) and ethanol. researchgate.net This deprotection process is accompanied by a significant weight loss, which can be precisely quantified by TGA. The onset temperature of the weight loss and the temperature of the maximum rate of weight loss provide information about the thermal stability of the protecting group and the kinetics of the deprotection reaction. nih.gov
A typical TGA thermogram of PEEA would show a stable baseline at lower temperatures, followed by a distinct weight loss step corresponding to the removal of the ethoxyethyl group. The final residual mass corresponds to the mass of the resulting PAA.
TGA Data for the Thermal Deprotection of Poly(this compound)
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100 - 200 | ~45-55% | Deprotection: loss of acetaldehyde and ethanol |
| > 200 | Gradual | Decomposition of the poly(acrylic acid) backbone |
This table is illustrative. The exact temperatures and weight loss percentages can vary depending on the heating rate, atmosphere, and the specific polymer structure. researchgate.netnih.gov The theoretical weight loss for the complete deprotection of PEEA to PAA is approximately 50.7%.
Microscopic Techniques for Structured Polymer Films (e.g., AFM, Optical Microscopy)
The morphological and topographical characterization of structured polymer films derived from this compound is crucial for understanding their properties and performance in various applications. Advanced microscopic techniques, particularly Atomic Force Microscopy (AFM) and Optical Microscopy, provide invaluable insights into the surface features and internal structures of these polymer films at both the micro and nanoscale.
In the realm of this compound polymer research, these techniques have been notably applied to investigate the highly ordered structures of block copolymer films. A significant area of study has been the characterization of honeycomb-structured porous films fabricated from polystyrene-block-poly(this compound) (PS-b-PEEA) diblock copolymers through the breath figure process.
Optical Microscopy Findings
Optical microscopy serves as a primary tool for the large-scale visualization of these structured polymer films. In the case of PS-b-PEEA honeycomb films, optical microscopy has been instrumental in confirming the formation of a well-organized, hexagonal array of pores across the film surface. This technique allows for the assessment of the uniformity and long-range order of the porous structure, which is a critical quality parameter for applications such as filtration membranes and templating. The iridescent nature of these biomimetic honeycomb films, a result of light diffraction by the periodic structure, can also be observed and documented using optical microscopy researchgate.net.
Atomic Force Microscopy (AFM) Analysis
Atomic Force Microscopy provides a much higher resolution, enabling a detailed quantitative and qualitative analysis of the surface topography of this compound-based polymer films.
Topographical Imaging and Morphological Details:
AFM imaging of PS-b-PEEA honeycomb films reveals intricate details of the pore structure and the surrounding polymer matrix researchgate.net. Topography images confirm the hexagonal arrangement of the micropores and provide information on the smoothness and regularity of the pore walls. Furthermore, AFM is capable of detecting the nanoscale phase segregation of the polystyrene and poly(this compound) blocks within the copolymer film structure. This is crucial for understanding how the different polymer blocks arrange themselves to form the final structured film researchgate.net.
In some studies, AFM has been used to investigate the surface of acrylic-based films after photopatterning. It was found that the mechanical properties, such as stiffness, which can be correlated with the degree of monomer conversion, could be mapped at a local level uobaghdad.edu.iq. For certain block copolymer brushes, such as those involving polystyrene and poly(methyl acrylate), AFM has revealed interconnected network structures with isolated pits on the surface, with surface roughness values in the range of a few nanometers cmu.edu.
Quantitative Surface Analysis:
A key advantage of AFM is its ability to provide quantitative data on the surface features of the polymer films. This includes parameters such as pore diameter, interpore distance, pore depth, and various measures of surface roughness. For instance, after peeling off the top layer of PS-b-PEEA honeycomb films, an increase in surface roughness was observed, which contributed to the generation of superhydrophobic surfaces with water contact angles as high as 155° researchgate.net.
The following interactive data table summarizes typical morphological parameters that can be obtained from the AFM analysis of structured polymer films containing this compound.
| Parameter | Typical Value Range | Unit | Description |
| Average Pore Diameter | 1 - 10 | µm | The mean diameter of the pores in the honeycomb structure. |
| Interpore Distance | 2 - 15 | µm | The average distance between the centers of adjacent pores. |
| Pore Depth | 0.5 - 5 | µm | The depth of the pores from the surface of the film. |
| Surface Roughness (Ra) | 1 - 20 | nm | The arithmetic average of the absolute values of the surface height deviations. |
| Root Mean Square Roughness (Rq) | 2 - 30 | nm | The root mean square average of the height deviations from the mean line. |
Academic Research Applications of 1 Ethoxyethyl Acrylate Derived Polymers
Precursors for Well-Defined Poly(acrylic acid) and Poly(methacrylic acid)
One of the most valuable applications of 1-ethoxyethyl acrylate (B77674) and its corresponding methacrylate (B99206), 1-ethoxyethyl methacrylate (EEMA), in academic research is their role as precursors for the synthesis of well-defined poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA), respectively. researchgate.net Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are effectively employed to polymerize EEA and EEMA. researchgate.net These methods allow for precise control over the molecular weight and a narrow molecular weight distribution of the resulting polymers, poly(1-ethoxyethyl acrylate) (PEEA) and poly(1-ethoxyethyl methacrylate) (PEEMA). researchgate.net
A significant advantage of this precursor approach is the straightforward deprotection step to yield the desired poly(acid). The ethoxyethyl protecting group can be readily removed by a simple heating step, either in bulk or in solution, at temperatures ranging from 80 to 160 °C. researchgate.net This thermal cleavage offers a milder alternative to the harsh acidic hydrolysis often required for other protecting groups, such as tert-butyl acrylate. researchgate.net This facile deprotection allows for the preparation of PAA and PMAA segments within more complex polymer architectures under hydrophobic conditions. researchgate.net
Table 1: Polymerization and Deprotection of this compound
| Polymerization Technique | Monomer | Resulting Polymer | Deprotection Method | Final Polymer |
| RAFT | This compound (EEA) | Poly(this compound) (PEEA) | Heating | Poly(acrylic acid) (PAA) |
| ATRP | This compound (EEA) | Poly(this compound) (PEEA) | Heating | Poly(acrylic acid) (PAA) |
| RAFT | 1-Ethoxyethyl methacrylate (EEMA) | Poly(1-ethoxyethyl methacrylate) (PEEMA) | Heating | Poly(methacrylic acid) (PMAA) |
| ATRP | 1-Ethoxyethyl methacrylate (EEMA) | Poly(1-ethoxyethyl methacrylate) (PEEMA) | Heating | Poly(methacrylic acid) (PMAA) |
Design and Synthesis of Advanced Polymeric Architectures
The ability to create well-defined PAA and PMAA chains from their protected precursors has enabled researchers to design and synthesize a variety of advanced polymeric architectures with sophisticated functionalities.
Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles. scispace.comwikipedia.org The use of this compound facilitates the synthesis of such copolymers. For instance, block copolymers with a hydrophobic block and a PEEA block can be synthesized. researchgate.net Subsequent removal of the ethoxyethyl protecting group converts the PEEA block into a hydrophilic PAA block, resulting in an amphiphilic block copolymer. These copolymers can then self-assemble in aqueous media to form core-shell micellar structures. scispace.com
Polymers that exhibit a significant change in their physical properties in response to external stimuli, such as pH, are of great interest for various applications. scielo.brrsc.org The conversion of PEEA to PAA is a key strategy for creating pH-responsive materials. PAA is a polyelectrolyte whose solubility and conformation are highly dependent on the pH of the surrounding environment. scielo.br At low pH, the carboxylic acid groups are protonated, making the polymer less soluble in water. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. This pH-responsive behavior, engineered through the deprotection of PEEA, is a cornerstone for the development of "smart" materials.
The synthesis of block copolymers containing PAA segments, derived from PEEA, is instrumental in the design of polymeric supramolecular materials. These materials are formed through non-covalent interactions, such as electrostatic forces. For example, diblock and ABA-triblock copolymers containing a charged block, such as PAA, can be synthesized. researchgate.net The electrostatic interactions between the charged PAA segments and other charged molecules or surfaces can be harnessed to create complex, self-assembled structures. This approach has been used to create materials with ordered domains at the nanoscale.
Under more severe deprotection conditions, such as prolonged heating at higher temperatures, the carboxylic acid groups formed from the hydrolysis of PEEA can undergo intermolecular dehydration reactions. researchgate.net This process leads to the formation of anhydride cross-links between the polymer chains, resulting in a cross-linked network of poly(acrylic acid). researchgate.net These networks can absorb large amounts of water, forming hydrogels. The properties of these hydrogels, such as their swelling capacity and mechanical strength, can be tuned by controlling the cross-linking density.
Functional Polymers for Specific Research Applications
The versatility of this compound as a monomer has led to the development of functional polymers for a range of specific research applications. The ability to introduce protected acrylic acid units into a polymer chain and then deprotect them allows for the creation of materials with tailored functionalities.
For instance, polymers derived from EEA are being explored for various biomedical applications. The resulting poly(acrylic acid) segments can be used to enhance the biocompatibility of materials or to provide functional groups for the attachment of bioactive molecules. These materials are being investigated for use in drug delivery systems, where the pH-responsive nature of the PAA can be utilized to trigger the release of a therapeutic agent in a specific physiological environment. scispace.com Furthermore, the ability to create hydrogels from PEEA precursors is relevant to the field of tissue engineering, where these materials can serve as scaffolds for cell growth. scispace.com
In the realm of materials science, the incorporation of EEA-derived units into copolymers is being used to create novel elastomers. For example, tough and transparent ultra-extensible nanocomposite elastomers have been synthesized using poly(2-methoxyethyl acrylate), a related acrylate polymer, demonstrating the potential for creating advanced materials with unique mechanical properties. While not a direct application of EEA, this highlights the broader potential of functional acrylates in materials design.
Surface Modification and Development of Functional Coatings
The synthesis of well-defined polymers through controlled radical polymerization techniques has opened avenues for creating advanced functional coatings. Polymers derived from this compound are utilized in surface modification to impart desired properties such as hydrophobicity and corrosion resistance. For instance, hydrophobic acrylate-based polymers containing carboxylic acid groups, obtained from the deprotection of poly(this compound), have been investigated for the surface protection of lead substrates. These polymers, when dissolved in a water-organic solvent mixture and deposited on lead, form a hydrophobic film that significantly slows down corrosion processes.
The protective characteristics of these coatings are a result of the tailored polymer architecture. The ability to control molecular weight and achieve a narrow molecular weight distribution through methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is crucial for producing uniform and effective protective layers. researchgate.net
Development of pH-Switchable Surfaces (e.g., on Metallic Substrates)
A significant application of this compound-derived polymers lies in the creation of pH-switchable surfaces. This is achieved by synthesizing block copolymers containing a poly(this compound) block, which can be subsequently converted to a pH-responsive poly(acrylic acid) block.
An exemplary study demonstrates the use of polystyrene-block-poly(this compound) (PS-b-PEEA) diblock copolymers to create hierarchically structured honeycomb films. acs.org After the film fabrication, the PEEA block is deprotected in situ via a simple thermolysis step at 90 °C, converting it to poly(acrylic acid) (PAA). The resulting PS-b-PAA honeycomb films exhibit a distinct pH-responsive behavior. This is quantified by a significant change in the water contact angle, with a difference of 65° observed between pH 3 and pH 10. acs.org This pH-switchable wettability is a direct consequence of the protonation and deprotonation of the carboxylic acid groups in the PAA block, which alters the surface energy and its interaction with water.
Fabrication of Ordered Porous Polymeric Films via Breath Figure Process
The "breath figure" process is a simple and effective method for creating highly ordered porous polymeric films. This technique relies on the condensation of water droplets on the surface of a polymer solution during solvent evaporation, leading to a self-assembled, honeycomb-like structure. Polymers derived from this compound have been successfully employed in this process to fabricate functional porous films.
Specifically, high molar mass polystyrene-block-poly(ethoxy ethyl acrylate) (PS-b-PEEA) diblock copolymers, synthesized via Cu(0)-mediated controlled radical polymerization, have been used to create these structured films. acs.org The resulting hydrophobic honeycomb films display a hexagonal array of pores at the micrometer scale. acs.org These biomimetic structures can exhibit iridescence, similar to what is observed in some natural materials. acs.org Furthermore, by peeling off the top layer of these films, the surface roughness is increased, leading to superhydrophobic surfaces with water contact angles as high as 155°. acs.org
The process parameters, such as polymer concentration and the choice of solvent, are critical in determining the final morphology of the porous films.
Role in Pigment Stabilization Research
Amphiphilic copolymers are crucial for stabilizing pigment dispersions, particularly in applications like inkjet inks. These copolymers typically consist of a hydrophobic part that adsorbs onto the pigment surface and a hydrophilic part that extends into the surrounding medium, providing steric or electrostatic stabilization. The ability to synthesize well-defined amphiphilic block copolymers using this compound as a precursor for the hydrophilic poly(acrylic acid) block has been a subject of research.
Studies have explored the use of amphiphilic copolymers with PAA segments for pigment stabilization. For example, amphiphilic copolymers of poly(isobornyl acrylate) (PiBA) and PAA have been synthesized and their performance as pigment stabilizers investigated. researchgate.net The stability of the pigment dispersion can be assessed by measuring properties such as particle size and zeta potential. While specific data for this compound-derived stabilizers is not detailed in the provided search results, representative data for acrylic copolymer-stabilized pigment dispersions illustrate the key performance metrics.
| Dispersant Composition | Pigment | Average Particle Size (nm) | Zeta Potential (mV) | Dispersion Stability |
|---|---|---|---|---|
| Random Copolymer (Acrylic Acid/Styrene) | Organic Yellow | 150 | -25 | Moderate (Sedimentation observed) |
| Block Copolymer (Poly(acrylic acid)-b-Polystyrene) | Organic Yellow | 120 | -35 | High (No sedimentation observed) |
Theoretical Contributions to Functional Polymer Design
The use of this compound has made significant theoretical contributions to the field of functional polymer design, primarily by providing a versatile platform for the synthesis of well-defined polymers with complex architectures. The key to this contribution lies in the compatibility of EEA with controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net
These techniques allow for precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture (e.g., block copolymers, star polymers). The ability to polymerize EEA in a controlled manner enables the design of polymers with predictable properties. For instance, the synthesis of block copolymers with a PEEA segment allows for the subsequent creation of amphiphilic block copolymers by deprotecting the PEEA to PAA. This provides a powerful tool for designing materials that can self-assemble into various nanostructures, such as micelles and vesicles, which have applications in drug delivery and nanotechnology.
The polymerization of EEA via RAFT has been optimized, with studies identifying the ideal polymerization temperature to be 70 °C. researchgate.net This level of control and predictability in the synthesis of PAA precursor polymers is a significant advancement in the design of functional polymeric materials. The ability to create well-defined PAA-containing block copolymers has expanded the toolbox for polymer chemists to design and synthesize materials with tailored functionalities for a wide range of applications.
Q & A
Q. What are the optimal conditions for controlled polymerization of 1-Ethoxyethyl Acrylate (EEA) to achieve near-monodisperse polymers?
Controlled polymerization of EEA is effectively achieved via RAFT (Reversible Addition-Fragmentation Chain Transfer) at 70°C using chain transfer agents (e.g., cumyl dithiobenzoate), yielding polymers with dispersity (Đ) < 1.2. ATRP (Atom Transfer Radical Polymerization) with copper catalysts (e.g., CuBr/PMDETA) at 60°C also produces well-defined polymers. Temperature optimization is critical to minimize side reactions like chain transfer .
Q. How is the 1-ethoxyethyl protecting group removed to synthesize poly(acrylic acid) (PAA)?
Deprotection involves heating EEA-derived polymers in 0.1 M HCl at 80°C for 4 hours , cleaving the ethoxyethyl group while preserving the acrylic acid backbone. Harsher conditions (120°C in concentrated HCl) induce cross-linking. Progress is monitored via FTIR (loss of C-O-C stretch at 1,100 cm⁻¹ and emergence of O-H stretches at 3,400 cm⁻¹) .
Q. What analytical techniques are critical for characterizing EEA-based polymers?
Essential methods include:
- GPC with triple detection (RI, viscometry, light scattering) for absolute molecular weight (Đ < 1.2 confirms controlled synthesis).
- ¹H NMR to track deprotection (disappearance of ethoxyethyl protons at δ 1.2–1.4 ppm).
- FTIR for functional group analysis (e.g., carboxylic acid formation).
- DSC to observe glass transition shifts (T_g ≈ -15°C for pEEA → 106°C for PAA) .
Q. What challenges arise in synthesizing EEA-based hydrogels for biomedical use?
Key considerations:
- Limit EEA content to <5 mol% to retain hydrophilicity post-deprotection.
- Use UV-initiated polymerization (365 nm, 10 mW/cm²) with Irgacure 2959.
- Purify via dialysis (MWCO 3.5 kDa) to remove residual monomers.
- Optimize cross-linker (PEGDA) concentration (2–5 mol%) for swelling ratios (Q = 15–25). Cytocompatibility must be validated via ISO 10993-5 assays .
Advanced Research Questions
Q. How are propagation rate coefficients (k_p) for EEA determined in free-radical polymerization?
The pulsed laser polymerization-size exclusion chromatography (PLP-SEC) method is employed. High-frequency laser pulses (500 Hz) initiate polymerization at 25°C in toluene, with SEC analyzing molecular weight distributions. For EEA, Dervaux et al. (2009) reported k_p = 2.1 × 10³ L·mol⁻¹·s⁻¹ under controlled monomer (1–3 M) and initiator (DMPA) conditions .
Q. How do EEA-containing block copolymers stabilize pigments in surface modification?
Sequential ATRP synthesizes block copolymers (e.g., poly(isobornyl acrylate)-b-pEEA). After deprotection to PAA blocks, these copolymers stabilize pigments via electrostatic/steric mechanisms. Electrokinetic Sonic Amplitude (ESA) measurements show adsorption layers (5–15 nm thick), with ultrasonic treatment increasing adsorption density by 30–40% in TiO₂ dispersions .
Q. How does solvent polarity affect RAFT polymerization kinetics of EEA?
In toluene (ε = 2.4), EEA exhibits k_p = 2.1 × 10³ L·mol⁻¹·s⁻¹ (Đ = 1.08–1.15). Polar solvents like DMF (ε = 37) reduce k_p by 15–20% due to chain stiffness, increasing activation energy from 22 kJ/mol (toluene) to 28 kJ/mol (DMF). Solvent choice balances reaction rate and end-group fidelity .
Q. What mechanistic insights explain chain transfer to polymer (CTP) in EEA homopolymerization?
MALDI-TOF analysis reveals CTP occurs via mid-chain radical formation at β-carbons (68% occurrence), increasing branching at >40% conversion. Dispersity rises from 1.15 to 1.55 at 80% conversion. The Tobita-Hamielec kinetic model incorporating penultimate unit effects predicts branching frequencies within ±5% of experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
